Potency Differentiation: Atreleuton-d4 Represents a Parent Compound 75-Fold More Potent than Zileuton in Whole Blood 5-LO Inhibition
The therapeutic parent compound, Atreleuton, exhibits a 75-fold greater potency in inhibiting 5-lipoxygenase (5-LO) activity in human whole blood compared to the only FDA-approved 5-LO inhibitor, Zileuton. Atreleuton inhibits leukotriene B4 (LTB4) formation with an IC50 of 160 nM in isolated human whole blood stimulated with A23187 [1]. In contrast, Zileuton demonstrates a mean IC50 of 12,000 nM (12 μM) for LTB4 inhibition in the same whole blood assay system [2]. This represents a quantified difference of 75-fold in favor of Atreleuton. This potency advantage is consistent across multiple assay formats: Atreleuton inhibits 5-LO in rat basophil leukemia cell lysates with an IC50 of 23 nM [1], whereas Zileuton exhibits a cell lysate IC50 of 3,540 nM (3.54 μM) [2], a 154-fold difference.
| Evidence Dimension | Inhibition of leukotriene B4 (LTB4) production |
|---|---|
| Target Compound Data | IC50 = 160 nM (0.160 μM) |
| Comparator Or Baseline | Zileuton IC50 = 12,000 nM (12 μM) |
| Quantified Difference | 75-fold (12,000 nM / 160 nM) |
| Conditions | Isolated human whole blood stimulated with A23187 |
Why This Matters
A researcher investigating the 5-LO pathway with Atreleuton-d4 as an internal standard is indirectly validating a highly potent pharmacophore, ensuring that bioanalytical data reflects a compound with superior target engagement relative to the legacy clinical standard.
- [1] Brooks, C.D., Stewart, A.O., Basha, A., et al. (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor. J. Med. Chem. 1995, 38(24), 4768-4778. View Source
- [2] Pergola, C., Jazzar, B., Rossi, A., et al. On the interference of boswellic acids with 5-lipoxygenase: mechanistic studies in vitro and pharmacological relevance. PLoS ONE. 2012, 7(3), e31833. View Source
